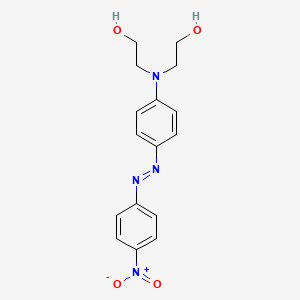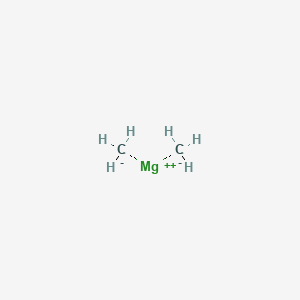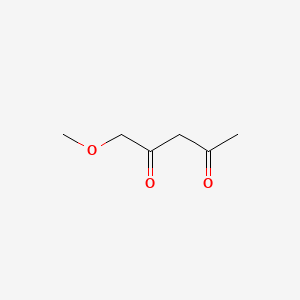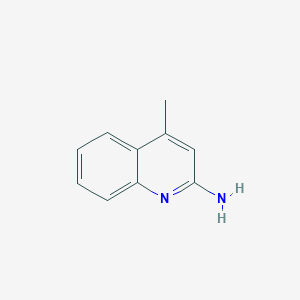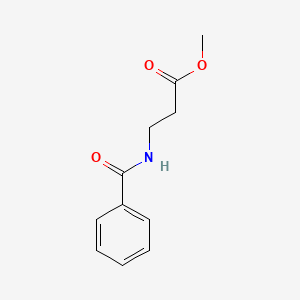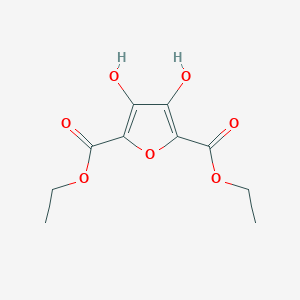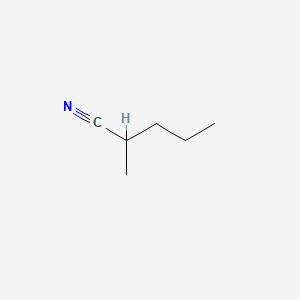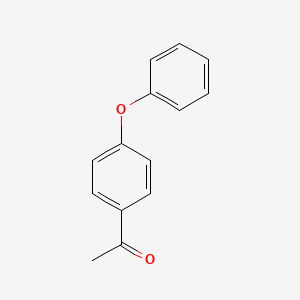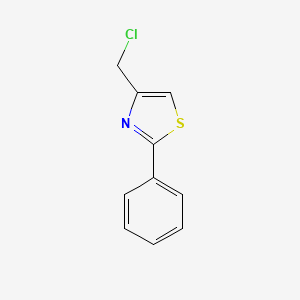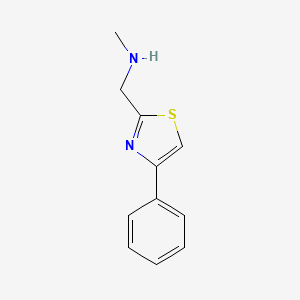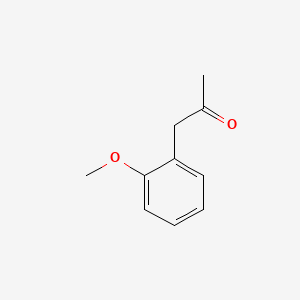
2-甲氧基苯乙酮
描述
2-Methoxyphenylacetone, also known as o-Methoxy phenyl acetone or 2-Propanone, 1- (2-methoxyphenyl)-, is a chemical compound with the molecular formula CH3OC6H4CH2COCH3 . It has a molecular weight of 164.20 .
Molecular Structure Analysis
The molecular structure of 2-Methoxyphenylacetone can be represented by the linear formula CH3OC6H4CH2COCH3 . The compound consists of a methoxy group (OCH3) attached to a phenyl group (C6H5), which is further connected to an acetone group (CH2COCH3) .Physical And Chemical Properties Analysis
2-Methoxyphenylacetone is a colorless liquid with a density of 1.054 g/cm3 . It has a refractive index of 1.525 at 20°C . The compound has a boiling point of 127-130°C at 10 mmHg .科学研究应用
合成应用: 2-甲氧基苯乙酮已在各种合成应用中得到探索。一个显著的方法涉及从对甲氧基苯甲醛和甲基2-氯丙酸酯合成它,产率超过80%,纯度超过98% (Han Jian, 2009)。此外,2-甲氧基苯乙酮在合成取代的2-苯基萘烯中得到应用,这在有机化学中具有重要意义 (P. Cotelle, J. Catteau, 1997)。
生物技术研究: 在生物技术领域,使用微生物对4-甲氧基苯乙酮及相关化合物进行不对称胺化的研究已经进行。发现特定微生物具有对4-甲氧基苯乙酮进行胺化的能力,产生4-甲氧基苯丙胺的(S)-(+)-对映异构体 (Katsuhiko Nakamichi, T. Shibatani, Yoko Yamamoto, Tadashi Sato, 1990)。
化学反应性研究: 探索了芳基乙酮如2-甲氧基苯乙酮与三溴化硼的反应,以了解化学反应性和合成途径。这项研究对于有机化学中新合成方法的发展至关重要 (R. Dupont, P. Cotelle, 1999)。
药理应用: 对大鼠体内代谢类似化合物如4-溴-2,5-二甲氧基苯乙胺的研究有助于了解代谢途径和潜在的药理应用 (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002)。
环境和分析化学: 研究还关注类似化合物的环境和分析方面。例如,对生物材料中2-甲氧基羟基苯的测定进行了调查,突出了在环境和法医科学中的分析技术的重要性 (A. Chernova, V. K. Shormanov, M. Ostanin, M. Elizarova, 2020)。
安全和危害
属性
IUPAC Name |
1-(2-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBFNZCPZFVKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200121 | |
| Record name | 2-Methoxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenylacetone | |
CAS RN |
5211-62-1 | |
| Record name | 1-(2-Methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5211-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyphenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38517JK47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

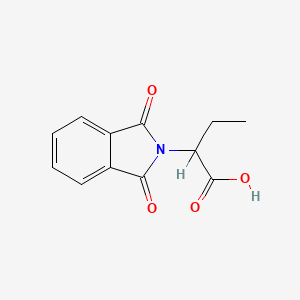
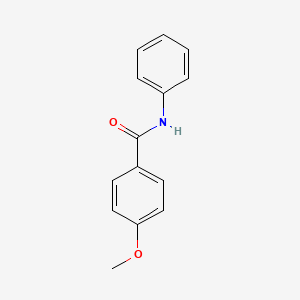
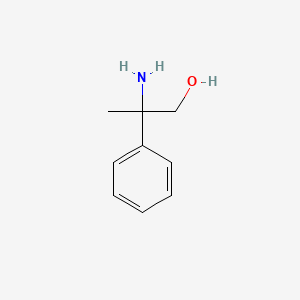
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B1582881.png)
